1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and the imidazole derivative.
Attachment of the Ethanamine Moiety: The final step involves the reaction of the intermediate product with ethylamine under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any potential nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and catalysts.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of chlorine atoms, known for its psychoactive properties.
Etazene: A benzimidazole derivative with opioid activity, structurally similar but with different pharmacological effects.
Uniqueness
1-(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both imidazole and dichlorophenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H11Cl2N3 |
---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
1-[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H11Cl2N3/c1-6(14)11-15-5-10(16-11)7-2-3-8(12)9(13)4-7/h2-6H,14H2,1H3,(H,15,16) |
InChI Key |
UWHMJSSTNHZKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.